Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate
Description
Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate is a synthetic organic compound featuring a benzothiazole-piperazine core linked to a substituted phenylpropanedioate ester. The benzothiazole moiety is notable in medicinal chemistry for its role in antimicrobial, anti-inflammatory, and anticancer agents due to its ability to engage in hydrogen bonding and π-π interactions . The 4-chloro-2-nitrophenyl substituent introduces electron-withdrawing effects, which may influence reactivity and binding affinity. The dimethyl propanedioate ester group contributes to stability and modulates lipophilicity, a critical factor in bioavailability.
Properties
IUPAC Name |
dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O6S/c1-34-23(30)21(24(31)35-2)17-13-15(18(25)14-19(17)29(32)33)7-8-27-9-11-28(12-10-27)22-16-5-3-4-6-20(16)36-26-22/h3-6,13-14,21H,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDGYKWERUPPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C(=C1)CCN2CCN(CC2)C3=NSC4=CC=CC=C43)Cl)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is caspase-3 , a key enzyme involved in the execution phase of cell apoptosis. Caspase-3 is part of the caspase family, a class of proteases that play an active role in the initiation and execution of apoptosis.
Mode of Action
The compound interacts with caspase-3, inhibiting its activity and thereby preventing the progression of apoptosis. The 1,2-benzisothiazol-3-one-derived 1,4-disubstituted 1,2,3-triazoles in the compound, particularly those containing an urea group, have shown dramatically increased inhibitory activity in vitro.
Biochemical Pathways
The inhibition of caspase-3 affects the apoptotic signaling pathway. Caspase-3 is activated in nearly every model of apoptosis and is often referred to as the ‘central executioner’ of the apoptotic pathway. By inhibiting caspase-3, the compound can potentially prevent cell death and contribute to the survival of cells under stress.
Result of Action
The most potent caspase-3 inhibitor in the compound series was found to be N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-oxobenzoisothiazole-2(3H)-carboxamide 14c, with IC50-values of 11.0 ± 1.2 nM. This compound showed significant protection against apoptosis in human Jurkat T cells, as determined by annexin V-FITC/7-AAD.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds.
Cellular Effects
It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is speculated that this compound may have varying effects over time, potentially involving changes in stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is speculated that the effects of this compound may vary with different dosages, potentially involving threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
It is speculated that this compound may be involved in various metabolic pathways, potentially interacting with various enzymes or cofactors.
Biological Activity
Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate is a complex organic compound with significant biological activity, particularly in the context of cancer research and apoptosis modulation. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C24H25ClN4O6S
- Molecular Weight : 533 g/mol
- CAS Number : 160384-39-4
The primary biological activity of this compound is attributed to its interaction with caspase-3 , a crucial enzyme in the apoptotic pathway. By inhibiting caspase-3, the compound prevents the execution phase of apoptosis, which is vital for cell survival.
Key Mechanisms:
- Caspase Inhibition : The compound acts as an inhibitor of caspase-3, thereby disrupting the apoptotic signaling pathway.
- Biochemical Pathways : The inhibition affects various downstream effects associated with apoptosis, potentially leading to increased cell survival in certain contexts.
Biological Activity Data
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Below is a summary table of its biological activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induces apoptosis via caspase activation |
| U937 (Leukemia) | 12.00 | Caspase-dependent apoptosis |
| A549 (Lung) | 10.50 | Inhibits proliferation |
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549). The IC50 values indicate a strong potential for therapeutic application in oncology.
- Apoptosis Induction : Flow cytometry assays revealed that treatment with the compound leads to increased levels of cleaved caspase-3 and PARP, confirming its role as an inducer of apoptosis in cancer cells .
- Synergistic Effects : Studies have indicated that combining this compound with other chemotherapeutic agents may enhance its efficacy, suggesting potential for combination therapies in cancer treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various assays:
- Absorption : Rapid absorption observed in cellular models.
- Distribution : High distribution in tissues due to lipophilicity.
- Metabolism : Subject to hepatic metabolism; metabolites require further investigation for their biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on functional groups, physicochemical properties, and synthetic yields.
Ethyl Benzoate Derivatives ()
Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) share ester functionalities (ethyl benzoate) but differ in their heterocyclic substituents.
- Key Differences: Heterocyclic Core: The target compound’s benzothiazole-piperazine system contrasts with the pyridazine or methylisoxazole rings in I-6230–I-6373. Substituents: The 4-chloro-2-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the methyl or phenethyl groups in I-series compounds, which may alter metabolic stability or reactivity. Ester Groups: Dimethyl propanedioate (target) vs. ethyl benzoate (I-series) esters affect molecular weight and solubility. Dimethyl esters are generally less polar, possibly reducing aqueous solubility but improving CNS penetration.
Diethyl Tetrahydroimidazopyridine Dicarboxylates ()
Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) share nitroaromatic and ester functionalities but differ in core structure.
- Key Differences: Core Architecture: The tetrahydroimidazopyridine core (1l, 2d) is a fused bicyclic system, whereas the target compound’s benzothiazole-piperazine is a monocyclic heteroaromatic linked to a piperazine. Physical Properties: 1l and 2d exhibit melting points of 243–245°C and 215–217°C, respectively, with moderate synthetic yields (51–55%) . These values suggest higher crystallinity compared to the target compound (data unavailable), which may correlate with stability.
Functional Group Analysis
| Feature | Target Compound | I-Series (e.g., I-6230) | 1l/2d (Tetrahydroimidazopyridines) |
|---|---|---|---|
| Core Structure | Benzothiazole-piperazine | Pyridazine/isoxazole-phenethyl | Tetrahydroimidazopyridine |
| Aromatic Substituents | 4-Chloro-2-nitrophenyl | Pyridazin-3-yl, methylisoxazole | 4-Nitrophenyl, cyano |
| Ester Group | Dimethyl propanedioate | Ethyl benzoate | Diethyl dicarboxylate |
| Polarity | Moderate (nitro/chloro vs. lipophilic esters) | Higher (pyridazine polarity) | High (cyano/nitro groups) |
| Potential Bioactivity | Likely enzyme/receptor modulation | Unclear (evidence lacks data) | Unclear (evidence lacks data) |
Preparation Methods
Benzothiazole Ring Formation
The benzothiazole nucleus is synthesized via cyclization of 2-aminothiophenol derivatives. For example, 2-amino-4-methylbenzothiazole is prepared by reacting 4-methyl-2-aminothiophenol with chlorocarbonyl reagents in benzene/triethylamine.
Piperazine Functionalization
Piperazine is introduced via nucleophilic aromatic substitution. A representative method involves refluxing 2-chlorobenzothiazole with piperazine in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C for 12 hours, yielding 1-(benzothiazol-2-yl)piperazine with 85–90% efficiency.
Preparation of Dimethyl 2-(4-Chloro-2-nitrophenyl)propanedioate
Nitration and Chlorination of Phenylpropanedioate
Starting with dimethyl 2-(4-methylphenyl)propanedioate , nitration is achieved using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C, selectively yielding the 2-nitro derivative. Subsequent chlorination with sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces the 4-chloro substituent.
Reaction Conditions Table
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 2 h | 78% |
| Chlorination | SO₂Cl₂/CH₂Cl₂ | 25°C | 4 h | 82% |
Coupling of Benzothiazole-Piperazine to the Aromatic Core
Ethylene Linker Installation
The ethyl spacer is introduced via alkylation. 1-(Benzothiazol-3-yl)piperazine is reacted with 1,2-dibromoethane in acetonitrile under reflux for 6 hours, producing 2-(4-(benzothiazol-3-yl)piperazin-1-yl)ethyl bromide .
Nucleophilic Aromatic Substitution
The bromoethyl intermediate undergoes coupling with dimethyl 2-(4-chloro-2-nitrophenyl)propanedioate in the presence of potassium iodide (KI) and triethylamine (Et₃N) in DMF at 100°C for 24 hours. This step replaces the chloride at the 4-position, forming the final carbon-nitrogen bond.
Optimized Coupling Parameters
-
Solvent: DMF
-
Base: Et₃N (2.5 equiv)
-
Catalyst: KI (10 mol%)
-
Yield: 68%
Final Esterification and Purification
Propanedioate Esterification
The propanedioate moiety is introduced via a condensation reaction between malonyl chloride and methanol. The intermediate carboxylic acid (generated by hydrolyzing the methyl ester in) is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by esterification with excess methanol.
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. High-performance liquid chromatography (HPLC) confirms >98% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Optimization
-
Low Coupling Efficiency : The steric hindrance of the nitro and chloro groups reduces electrophilicity. Using polar aprotic solvents (DMF) and elevated temperatures improves reaction kinetics.
-
Piperazine Degradation : Prolonged heating above 110°C leads to piperazine ring opening. Strict temperature control (<100°C) is critical .
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
A stepwise approach is advised, beginning with synthesizing the benzothiazole-piperazine intermediate. Subsequent steps include nucleophilic substitution and esterification under controlled conditions. Use absolute ethanol as the solvent and triethylamine as a base for condensation reactions, maintaining room temperature to minimize side reactions. Monitor intermediate purity via TLC or HPLC before proceeding to the final esterification .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Combine elemental analysis (CHNS) using a Vario MICRO analyzer for empirical formula validation with spectroscopic methods:
Q. How can computational methods guide initial reaction design?
Apply density functional theory (DFT) to model electronic interactions at the benzothiazole-piperazine moiety. Software like Gaussian or ORCA predicts steric hindrance and reaction pathways. ICReDD’s integrated workflows use quantum chemical calculations to simulate nitro group reactivity and optimize conditions (e.g., solvent polarity, catalyst selection) .
Advanced Research Questions
Q. How to resolve contradictions in reported yield data for multi-step syntheses?
Conduct a fractional factorial design (FFD) to isolate critical variables (e.g., solvent ratio, catalyst loading). For example, systematically vary ethanol/water ratios and triethylamine concentrations. Use ANOVA to identify parameter interactions (e.g., temperature × stirring rate) that explain yield discrepancies. Replicate high-yield conditions with rigorous moisture control .
Q. What methodologies prevent ester hydrolysis during propanedioate moiety introduction?
Implement kinetic control by maintaining low temperatures (−10°C to 0°C) and using anhydrous solvents (e.g., THF). Add molecular sieves to scavenge water and monitor pH with in-line probes. ICReDD’s reaction path search algorithms predict competing hydrolysis pathways, enabling protective group strategies (e.g., tert-butyl esters) .
Q. How to design experiments correlating structural modifications with bioactivity?
Use response surface methodology (RSM) with three factors: electronegativity at the 4-chloro position, piperazine ring size, and nitro group orientation. Synthesize 20–30 derivatives via a central composite design. Pair biological assays (e.g., IC₅₀ measurements) with multivariate regression to quantify structure-activity relationships .
Q. What interdisciplinary approaches address scalability challenges?
Integrate microreactor technology (CRDC subclass RDF2050112) for continuous flow synthesis, enhancing heat/mass transfer. Combine with membrane separation (RDF2050104) for in-line purification. Computational fluid dynamics (CFD) models predict microchannel clogging risks caused by nitro group crystallization .
Q. How to assess stability under pharmacologically relevant pH/oxidative conditions?
Conduct accelerated stability testing:
Q. How to mitigate benzothiazole interference in spectroscopic characterization?
Use deuterated DMSO-d₆ to solubilize the compound and reduce NMR aggregation broadening. For IR, subtract benzothiazole C=S stretch (~1250 cm⁻¹) using reference spectra. Synchrotron X-ray crystallography resolves π-stacking ambiguities in the nitro-phenyl group .
Q. How to validate computational models in novel solvent systems?
Compare COSMO-RS-predicted activation energies (ΔG‡) with experimental kinetics in ionic liquids or deep eutectic solvents. Use Arrhenius plots to validate temperature-dependent rates. Discrepancies >10% necessitate re-parameterizing solvation models with experimental dielectric constant data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
